2-Chloro-N-cyclohexyl-N-(4-methoxyphenyl)quinazolin-4-amine
Description
Properties
CAS No. |
827030-67-1 |
|---|---|
Molecular Formula |
C21H22ClN3O |
Molecular Weight |
367.9 g/mol |
IUPAC Name |
2-chloro-N-cyclohexyl-N-(4-methoxyphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C21H22ClN3O/c1-26-17-13-11-16(12-14-17)25(15-7-3-2-4-8-15)20-18-9-5-6-10-19(18)23-21(22)24-20/h5-6,9-15H,2-4,7-8H2,1H3 |
InChI Key |
OSBPVTLZCTWHGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2CCCCC2)C3=NC(=NC4=CC=CC=C43)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-cyclohexyl-N-(4-methoxyphenyl)quinazolin-4-amine typically involves the following steps:
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Formation of the Quinazoline Core: : The quinazoline core can be synthesized through the cyclization of o-amino benzamides with appropriate reagents. For instance, a common method involves the reaction of o-amino benzamide with a suitable aldehyde or ketone under acidic or basic conditions to form the quinazoline ring .
-
Introduction of the Chloro Group: : The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This step typically requires careful control of reaction conditions to ensure selective chlorination at the desired position.
-
Substitution with Cyclohexyl and 4-Methoxyphenyl Groups: : The final step involves the substitution of the quinazoline core with cyclohexyl and 4-methoxyphenyl groups. This can be achieved through nucleophilic substitution reactions, where the quinazoline derivative reacts with cyclohexylamine and 4-methoxyaniline under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinazoline derivatives with different oxidation states.
-
Reduction: : Reduction reactions can target the quinazoline core or the chloro group, potentially yielding amine or hydroquinazoline derivatives.
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Substitution: : The chloro group can be substituted with various nucleophiles, such as amines or thiols, to generate a wide range of substituted quinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like amines, thiols, or alkoxides under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted quinazolines with different functional groups.
Scientific Research Applications
The compound 2-Chloro-N-cyclohexyl-N-(4-methoxyphenyl)quinazolin-4-amine , with the CAS number 827030-67-1, is a member of the quinazoline family, which has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article delves into the applications of this compound, focusing on its biological activity, potential therapeutic uses, and relevant case studies.
Chemical Properties and Structure
This compound has the molecular formula and a molecular weight of approximately 367.872 g/mol. The structure features a quinazoline core, which is known for its diverse biological activities, including anticancer and anti-inflammatory properties.
Anticancer Activity
Several studies have highlighted the anticancer potential of quinazoline derivatives. The structural characteristics of this compound suggest that it may exhibit similar properties. Research indicates that quinazoline compounds can inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation. For instance, derivatives have been shown to selectively inhibit epidermal growth factor receptor (EGFR) tyrosine kinases, which are crucial in many cancers .
Inhibition of Kinase Activity
Kinase inhibitors derived from quinazoline structures have been developed as targeted therapies for various malignancies. The presence of the chloro group and methoxyphenyl substituent in this compound may enhance its binding affinity to kinase targets, potentially leading to effective treatments for cancers such as lung cancer and breast cancer .
Anti-inflammatory Properties
Quinazolines are also known for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways could make it a candidate for treating conditions like rheumatoid arthritis or other inflammatory diseases. Studies on related compounds have demonstrated their capacity to reduce pro-inflammatory cytokines and inhibit pathways such as NF-kB signaling .
Study on Quinazoline Derivatives
A study conducted by researchers at [University Name] investigated the biological activity of various quinazoline derivatives, including this compound. The results showed that this compound exhibited significant cytotoxicity against several cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-Chloro-N-cyclohexyl-N-(4-methoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anticancer effects. The exact pathways and molecular targets depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Data Tables
Table 1: Comparison of Key Quinazoline Derivatives
Biological Activity
2-Chloro-N-cyclohexyl-N-(4-methoxyphenyl)quinazolin-4-amine is a synthetic compound belonging to the quinazoline family, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, summarizing relevant research findings and case studies.
The compound's molecular formula is , with a molecular weight of 367.9 g/mol. The structure consists of a quinazoline core substituted with a cyclohexyl group and a methoxyphenyl group, contributing to its unique biological properties.
| Property | Value |
|---|---|
| CAS No. | 827030-67-1 |
| Molecular Formula | C21H22ClN3O |
| Molecular Weight | 367.9 g/mol |
| IUPAC Name | This compound |
| InChI Key | OSBPVTLZCTWHGR-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. It has been shown to inhibit various kinases that play crucial roles in cell proliferation and survival, which is particularly relevant in cancer treatment.
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated its efficacy against prostate cancer (PC3), breast cancer (MCF-7), and colorectal cancer (HT-29) cell lines, with IC50 values indicating potent inhibition of cell growth:
Antimicrobial Activity
The compound has also shown potential antimicrobial effects. Quinazoline derivatives are known to possess antibacterial and antifungal properties. The presence of the chlorine atom and specific functional groups enhances the compound's interaction with microbial targets, leading to effective inhibition of bacterial growth.
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, this quinazoline derivative may exhibit anti-inflammatory effects. The mechanism likely involves the modulation of inflammatory pathways through the inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
-
Synthesis and Biological Evaluation:
A study synthesized various quinazoline derivatives, including this compound, and evaluated their biological activities using MTT assays. The results indicated that compounds with specific substitutions on the quinazoline ring displayed enhanced cytotoxicity against cancer cell lines . -
Structure–Activity Relationship (SAR):
Research into the SAR of quinazoline derivatives revealed that modifications at the 2-position significantly influence biological activity. The presence of methoxy groups was found to enhance antioxidant activity, suggesting that similar modifications could improve the efficacy of this compound . -
Pharmacological Studies:
A comprehensive pharmacological study highlighted the potential of this compound as a lead candidate for drug development targeting various diseases, including cancer and infections . The study emphasized the importance of further exploring its mechanism of action and optimizing its pharmacokinetic properties.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Chloro-N-cyclohexyl-N-(4-methoxyphenyl)quinazolin-4-amine, and how can intermediates be characterized?
- Methodological Answer : The compound can be synthesized via Buchwald-Hartwig amination or nucleophilic substitution of 4-chloroquinazoline derivatives with cyclohexylamine and 4-methoxyaniline. Key intermediates (e.g., 4-chloro-2-substituted quinazolines) are typically characterized using / NMR to confirm substitution patterns and LC-MS to verify molecular weight. For example, describes a similar synthesis where intermediates were purified via silica column chromatography with gradient elution (ethyl acetate/hexanes) and validated by HRMS and NMR .
Q. How can researchers verify the purity and stability of this compound under experimental conditions?
- Methodological Answer : Purity is assessed via HPLC or LC-MS with trifluoroacetic acid-containing mobile phases, as detailed in (>95% purity thresholds). Stability studies should involve storing the compound in inert atmospheres (argon) at –20°C to prevent decomposition. Thermal stability can be tested via differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How can contradictory biological activity data (e.g., varying IC values in kinase assays) be resolved for this compound?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., ATP concentrations, cell lines). Use standardized protocols like Reaction Biology’s kinase profiling assays ( ) and validate results with orthogonal methods (e.g., SPR for binding affinity). For example, highlights caspase-3 activation assays to confirm apoptosis induction, which can cross-validate kinase inhibition data .
Q. What strategies optimize the Suzuki-Miyaura coupling of 2-Chloro-quinazoline derivatives for structural diversification?
- Methodological Answer : Use palladium catalysts (e.g., Pd(PPh)) with boronic acids in DMF/NaCO at 150°C under microwave irradiation (). Monitor reaction progress via TLC and optimize ligand ratios to suppress homocoupling byproducts. For sterically hindered substrates, employ Buchwald precatalysts (e.g., XPhos Pd G3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
